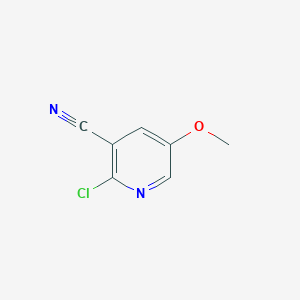

2-Chloro-5-methoxynicotinonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCZWUUQRMEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 5 Methoxynicotinonitrile

Regioselective Synthesis Strategies for the Nicotinonitrile Core

The construction of the 2-chloro-5-methoxy-3-cyano pyridine (B92270) scaffold presents a significant regiochemical challenge due to the specific arrangement of its three distinct substituents. Advanced synthetic strategies address this by either functionalizing a pre-existing pyridine ring directly or by building the ring from acyclic precursors in a controlled manner.

Direct Functionalization Approaches at the Pyridine Ring

Directly functionalizing an unsubstituted pyridine ring in a single or sequential multi-step process to install the chloro, methoxy (B1213986), and cyano groups at the 2, 5, and 3-positions, respectively, is a formidable task. The inherent reactivity of the pyridine ring—prone to electrophilic attack at the 3- and 5-positions and nucleophilic attack at the 2-, 4-, and 6-positions—is further complicated by the electronic effects of the substituents as they are added.

A hypothetical direct approach might involve C-H functionalization, a modern tool in organic synthesis that allows for the conversion of strong carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.govyoutube.com However, achieving the desired 2,3,5-trisubstitution pattern with high regioselectivity against other C-H bonds on the ring would require a sophisticated directing-group strategy, potentially involving complex transition-metal catalysts. nih.gov

Conventional electrophilic aromatic substitution reactions are generally not suitable for achieving this specific substitution pattern due to the deactivating nature of the pyridine nitrogen. Furthermore, traditional chlorinating reagents often lack the required regioselectivity for complex pyridines, although newer reagents have been developed to improve this. tcichemicals.comrsc.org Therefore, direct functionalization is often less practical than methods that build the ring with the desired substituents already in place or use strategically functionalized precursors.

Cyclization Reactions for De Novo Pyridine Ring Formation

De novo synthesis, the construction of the pyridine ring from acyclic components, offers a powerful and regiochemically precise alternative to direct functionalization. These methods assemble the core structure with the required functional groups or their precursors incorporated from the start.

One of the most effective methods for this purpose is the Guareschi-Thorpe condensation . This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide or cyanoacetate (B8463686) ester in the presence of a base like ammonia (B1221849) or, in modern variations, ammonium (B1175870) carbonate in an aqueous medium. drugfuture.comnih.govrsc.org To synthesize a precursor for 2-Chloro-5-methoxynicotinonitrile, one could envision a reaction between methoxyacetoacetic ester and cyanoacetamide. This would form 2-hydroxy-5-methoxynicotinonitrile, which exists in tautomeric equilibrium with its pyridone form. Subsequent chlorination of the 2-hydroxy group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would yield the final product. chem-soc.siresearchgate.net

The Hantzsch pyridine synthesis is another classic multi-component reaction that constructs a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. wikipedia.orgchemtube3d.com While highly versatile, adapting the standard Hantzsch reaction to directly yield the 2-chloro-5-methoxy-3-cyano substitution pattern is complex. It would require carefully chosen starting materials, such as a β-ketoester containing the methoxy group, an aldehyde, and an aminocrotononitrile derivative, followed by oxidation and chlorination steps. nih.gov

A more direct de novo approach involves the Vilsmeier-Haack reaction. Treating simple enolizable ketones with malononitrile (B47326) under Vilsmeier-Haack conditions (e.g., POCl₃/DMF) can directly afford 2-chloronicotinonitrile derivatives. acs.org

| Cyclization Strategy | Key Precursors | Intermediate/Product | Key Advantages |

| Guareschi-Thorpe Condensation | Methoxyacetoacetic ester, Cyanoacetamide, Ammonia | 2-Hydroxy-5-methoxynicotinonitrile | High regioselectivity; leads to a pyridone that is readily chlorinated. nih.gov |

| Hantzsch Pyridine Synthesis | β-ketoester, Aldehyde, Amino-crotononitrile | Substituted Dihydropyridine | Well-established, high atom economy. wikipedia.org |

| Vilsmeier-Haack Cyclization | Enolizable ketone, Malononitrile, POCl₃/DMF | 2-Chloronicotinonitrile derivative | Direct formation of the 2-chloro-3-cyano pattern. acs.org |

Development of Novel Precursor-Based Routes

The most practical and widely applicable syntheses of this compound rely on the modification of strategically chosen, pre-functionalized pyridine precursors. These routes offer superior control over regiochemistry compared to direct functionalization or complex de novo syntheses.

Synthetic Pathways from Related 2-Chloropyridines or 5-Methoxypyridines

A highly efficient strategy begins with commercially available 2-chloronicotinonitrile . nih.gov The key transformation in this route is the introduction of the methoxy group at the 5-position via a nucleophilic aromatic substitution (SNAr) reaction. nih.govyoutube.comyoutube.com The electron-withdrawing effects of both the 2-chloro and 3-cyano groups activate the C-5 position, making it susceptible to attack by a nucleophile like sodium methoxide (B1231860). The reaction is typically carried out in a polar aprotic solvent such as DMF or DMSO at elevated temperatures. This approach is convergent and benefits from the availability of the starting material. A similar nucleophilic substitution of a halogen with sodium methoxide has been reported in the synthesis of other methoxypyridine derivatives. nih.gov

Alternatively, a synthesis could start from a 5-methoxypyridine precursor. sigmaaldrich.com However, this route is more challenging due to the difficulty of regioselectively introducing the chloro and cyano groups. One potential pathway involves the nitration of a 5-methoxypyridine derivative, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to either the chloro or nitrile group via a Sandmeyer reaction. nih.govgoogle.com The remaining functional group would then need to be installed, making the sequence lengthy and likely low-yielding.

| Precursor | Reaction Sequence | Key Transformation |

| 2-Chloronicotinonitrile | 1. Nucleophilic Aromatic Substitution | Methoxylation at C-5 with NaOMe. nih.govyoutube.com |

| 5-Methoxypyridine | 1. Nitration2. Reduction (NO₂ → NH₂)3. Sandmeyer Reaction (NH₂ → CN)4. N-Oxidation5. Chlorination (→ 2-Chloro) | Multi-step introduction of chloro and cyano groups. |

Strategic Introduction and Transformation of the Nitrile Functionality

The nitrile group can be introduced at a late stage of the synthesis, offering flexibility. One of the most reliable methods is the Sandmeyer reaction , which converts an aromatic amine into a nitrile. nih.govresearchgate.net A plausible precursor for this route would be 3-amino-2-chloro-5-methoxypyridine . sigmaaldrich.com This intermediate could be synthesized and then subjected to diazotization with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures, followed by treatment with a copper(I) cyanide salt to install the nitrile group at the 3-position. nih.gov

Another common method is the dehydration of a primary amide. If 2-chloro-5-methoxynicotinamide were available, it could be readily converted to the target nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. This is a standard transformation in organic synthesis for which many procedures exist. orgsyn.org

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of any synthetic route. For the synthesis of this compound, several parameters are key.

In the nucleophilic aromatic substitution route starting from 2-chloronicotinonitrile, the choice of solvent, temperature, and base is crucial. Polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation of the methoxide salt while leaving the nucleophilic anion reactive. Temperature control is essential to balance reaction rate with potential side reactions. Typically, these reactions are heated to between 80-120 °C. google.com

For cyclization reactions like the Guareschi-Thorpe synthesis, modern optimizations focus on environmentally benign conditions. The use of water as a solvent and ammonium carbonate as a combined base and nitrogen source has been shown to be highly effective, often leading to the precipitation of a clean product directly from the reaction mixture, simplifying workup. nih.govrsc.org

In the case of the Sandmeyer reaction , strict temperature control (typically 0-5 °C) during the formation of the diazonium salt is paramount to prevent its premature decomposition. The choice and stoichiometry of the copper cyanide reagent and the workup procedure are also critical for achieving high yields. nih.govgoogle.com

Finally, for any steps involving transition metal catalysis, such as a hypothetical late-stage C-H functionalization or palladium-catalyzed cyanation, optimization would involve screening of ligands, catalysts, solvents, and additives to achieve the desired reactivity and selectivity. youtube.com

Implementation of Green Chemistry Principles in Synthetic Protocols

The development of sustainable and environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of specialized chemical compounds like this compound, the integration of green chemistry principles is crucial to minimize environmental impact and enhance process safety and efficiency. This section explores the application of green chemistry in the synthesis of this and structurally related compounds, focusing on the use of greener solvents, alternative catalytic systems, and atom-economical reaction designs.

Traditional synthetic methods for pyridine derivatives often rely on hazardous reagents and volatile organic solvents, leading to significant waste generation. In contrast, green synthetic approaches aim to mitigate these issues through innovative strategies. While specific literature detailing green synthesis protocols exclusively for this compound is limited, principles applied to the synthesis of analogous nicotinonitrile and substituted pyridine derivatives can be extrapolated.

One of the core tenets of green chemistry is the use of safer and more environmentally friendly solvents. acs.orgnih.gov Ethanol and water, for example, are increasingly used as green solvent alternatives in the synthesis of pyridine derivatives. rsc.orgresearchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced solvent usage. researchgate.netacs.org

Catalysis plays a pivotal role in greening synthetic processes. The development of novel catalysts, including biodegradable catalysts like lemon juice, has shown promise in the synthesis of functionalized pyridines. researchgate.net For the critical cyanation step in forming the nicotinonitrile structure from a corresponding chloropyridine, significant advancements have been made to replace toxic cyanide reagents. Ligand-free palladium catalysis and nickel-catalyzed cyanations using safer cyanide sources like potassium ferrocyanide or even carbon dioxide and ammonia represent more sustainable alternatives. google.comnih.govresearchgate.net These methods avoid the use of highly toxic cyanides such as sodium or potassium cyanide. google.com

Multicomponent reactions (MCRs) offer an atom-economical approach to constructing complex molecules like substituted pyridines in a single step from simple precursors, thereby reducing waste and improving efficiency. acs.orgacs.org For instance, a one-pot synthesis of pyridine derivatives can be achieved through the reaction of an aldehyde, a β-keto ester, and an ammonia source, a classic example being the Hantzsch pyridine synthesis. wikipedia.org Such strategies, when combined with green solvents and catalysts, provide a powerful platform for the sustainable production of this compound and its analogues.

The following table summarizes a comparative overview of traditional versus potential green synthetic approaches for compounds structurally related to this compound, highlighting the advantages of implementing green chemistry principles.

| Synthetic Step/Parameter | Traditional Method | Potential Green Alternative | Green Chemistry Principle Addressed |

| Solvent | Chlorinated solvents (e.g., Chloroform, Dichloromethane) | Ethanol, Water, Ionic Liquids, Supercritical CO₂ | Safer Solvents and Auxiliaries acs.orgnih.gov |

| Catalysis | Stoichiometric and often toxic reagents | Heterogeneous catalysts (e.g., zeolites, MOFs), Biocatalysts (e.g., lemon juice), Ligand-free palladium, Nickel catalysts | Catalysis rsc.orgresearchgate.netgoogle.comacs.org |

| Cyanation Reagent | Highly toxic cyanides (e.g., NaCN, KCN) | Potassium ferrocyanide, CO₂/NH₃, 1,4-dicyanobenzene | Safer Chemicals google.comnih.govresearchgate.netorganic-chemistry.org |

| Reaction Conditions | High temperatures, long reaction times | Microwave irradiation, Ultrasonic irradiation | Design for Energy Efficiency acs.orgwikipedia.org |

| Process Design | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions (MCRs) | Atom Economy, Less Hazardous Chemical Syntheses acs.orgacs.org |

By embracing these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, safer, and more efficient, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Methoxynicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Core

The pyridine ring of 2-Chloro-5-methoxynicotinonitrile is electron-deficient, a characteristic that is further enhanced by the presence of the chloro and cyano substituents. This makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. libretexts.org

The chloro group at the 2-position of the pyridine ring is the most common site for nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the cyano group at the 3-position, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgresearchgate.netresearchgate.net A wide variety of nucleophiles can displace the chloride ion, leading to a diverse array of substituted 5-methoxynicotinonitrile (B1371411) derivatives.

Common nucleophiles employed in these reactions include amines, alcohols, and thiols. For instance, the reaction with various primary and secondary amines proceeds readily, often in the presence of a base, to yield 2-amino-5-methoxynicotinonitrile derivatives. Similarly, alkoxides and thiolates can be used to introduce new ether and thioether linkages, respectively. The general mechanism for these reactions involves the addition of the nucleophile to the carbon bearing the chlorine atom, followed by the elimination of the chloride ion to restore the aromaticity of the ring. libretexts.orgresearchgate.net

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Ammonia (B1221849) | 2-Amino-5-methoxynicotinonitrile | Aqueous ammonia, heat | Data not available |

| Methylamine | 2-(Methylamino)-5-methoxynicotinonitrile | Methylamine in ethanol, reflux | Data not available |

| Sodium Methoxide (B1231860) | 2,5-Dimethoxynicotinonitrile | Methanol, reflux | Data not available |

| Sodium Thiophenoxide | 5-Methoxy-2-(phenylthio)nicotinonitrile | DMF, room temperature | Data not available |

While the 2-position is the most activated site for SNAr, the electronic influence of the substituents can direct reactivity to other positions under specific conditions. However, nucleophilic attack at the unsubstituted positions of the pyridine ring is generally disfavored. researchgate.net The presence of the methoxy (B1213986) group at the 5-position and the nitrile at the 3-position can influence the reactivity of the adjacent C4 and C6 positions. Directed ortho-metalation, for example, could potentially functionalize the C4 or C6 positions by using a strong base to deprotonate one of these sites, followed by quenching with an electrophile. However, such reactions are highly dependent on the directing ability of the substituents and the specific reaction conditions employed. The regioselectivity of such reactions is often a complex interplay of electronic and steric factors. nih.gov

Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 2-chloro-5-methoxynicotinic acid, or the amide, 2-chloro-5-methoxynicotinamide. The conditions for these transformations can be controlled to selectively favor one product over the other. For example, partial hydrolysis to the amide can often be achieved using milder conditions, such as treatment with hydrogen peroxide in the presence of a base. Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as heating with a strong acid or base.

The nitrile group can be reduced to an aminomethyl group using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. This transformation provides access to 2-chloro-5-methoxy-3-(aminomethyl)pyridine, a valuable building block for further synthetic manipulations. nih.govmdpi.com Other interconversions of the nitrile group include its reaction with azides to form tetrazoles, or its conversion to thioamides using reagents like Lawesson's reagent.

Reactivity of the Methoxy Group

The methoxy group at the 5-position is generally the most stable of the three functional groups on the pyridine ring. However, it can undergo cleavage under harsh conditions, typically involving strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This demethylation reaction would yield the corresponding 2-chloro-5-hydroxynicotinonitrile. The reactivity of the methoxy group is significantly lower than that of the chloro and nitrile groups, and its transformation usually requires conditions that may also affect the other functional groups.

Cleavage and Derivatization of the Ether Linkage

The methoxy group at the C-5 position represents a key site for functionalization, primarily through cleavage of the ether bond to reveal a hydroxyl group. This transformation is typically achieved under forceful conditions using strong acids.

Research Findings:

Ether cleavage is a standard transformation in organic synthesis, generally requiring strong protic or Lewis acids to protonate the ether oxygen, thereby converting it into a better leaving group. masterorganicchemistry.com For aryl methyl ethers like the methoxy group in this compound, reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or boron tribromide (BBr₃) are commonly employed. masterorganicchemistry.com The reaction proceeds via nucleophilic attack on the methyl group (an Sₙ2 pathway), releasing a methyl halide and yielding the corresponding phenol, in this case, 2-chloro-5-hydroxynicotinonitrile.

Given the presence of other functional groups, the choice of reagent is critical to avoid undesired side reactions. For instance, using excess hydrogen halides at high temperatures could potentially lead to reactions involving the nitrile group or the pyridine nitrogen. Boron tribromide is often effective at lower temperatures, providing a milder alternative for cleaving aryl ethers.

Derivatization of the ether linkage itself is less common than cleavage. However, in related systems, nucleophilic aromatic substitution (SₙAr) has been observed where an alkoxy group can be displaced by a stronger nucleophile, particularly if the ring is highly activated by electron-withdrawing groups. mdpi.com In the case of this compound, the potent electron-withdrawing nature of the cyano and chloro groups could potentially facilitate the displacement of the methoxy group under specific basic conditions with a suitable nucleophile, although this pathway is less prevalent than transformations involving the more labile chloro substituent.

| Transformation | Typical Reagents | Product | Notes |

| Ether Cleavage | HBr, HI, BBr₃ | 2-Chloro-5-hydroxynicotinonitrile | Reaction generally requires strong acid and often elevated temperatures. masterorganicchemistry.com The choice of reagent must be compatible with other functional groups. |

Influence on Ring Activation/Deactivation

The electronic character of the pyridine ring in this compound is the result of the combined effects of the heteroatom and the three substituents. The pyridine ring is inherently electron-deficient, or π-deficient, due to the electronegative nitrogen atom. This characteristic is significantly amplified by the attached functional groups.

Chloro Group (C-2): The chlorine atom is an electronegative element that withdraws electron density from the ring through the sigma bond (inductive effect), thus deactivating the ring. masterorganicchemistry.com While it possesses lone pairs that can be donated via resonance (a π-donating effect), the inductive effect is dominant for halogens, resulting in net deactivation. masterorganicchemistry.comassets-servd.host

Methoxy Group (C-5): The methoxy group exhibits a dual electronic nature. It is strongly electron-donating through resonance (π-donation), as the oxygen's lone pairs can delocalize into the aromatic system. This effect tends to activate the ring. However, oxygen is also highly electronegative, leading to an electron-withdrawing inductive effect. masterorganicchemistry.com In many aromatic systems, the resonance effect of a methoxy group is dominant, making it an activating group.

Cyano Group (C-3): The nitrile (cyano) group is a powerful electron-withdrawing group through both induction and resonance. masterorganicchemistry.com It strongly deactivates the aromatic ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

The cumulative effect of a chloro group, a cyano group, and the pyridine nitrogen makes the ring in this compound highly electron-deficient. Although the methoxy group provides some electron density through resonance, it is insufficient to overcome the powerful deactivating influence of the other substituents and the ring nitrogen. This pronounced electron-poor nature renders the molecule generally unreactive toward electrophilic aromatic substitution but activates it for other reaction types, namely nucleophilic aromatic substitution and organometallic cross-coupling at the C-2 position. nih.gov

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Influence on Ring |

| Chloro | C-2 | Electron-withdrawing | Weakly electron-donating | Deactivating masterorganicchemistry.com |

| Cyano | C-3 | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating masterorganicchemistry.com |

| Methoxy | C-5 | Electron-withdrawing | Strongly electron-donating | Activating (net effect) masterorganicchemistry.com |

| Pyridine Nitrogen | N-1 | Electron-withdrawing | --- | Inherently Deactivating |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. lumenlearning.com This pathway is highly unfavorable for this compound.

The pyridine ring itself is substantially less reactive towards electrophiles than benzene (B151609) because the electronegative nitrogen atom reduces the ring's electron density. masterorganicchemistry.com Furthermore, under the acidic conditions often required for EAS reactions (using Lewis or Brønsted acids), the pyridine nitrogen is readily protonated or coordinates with the acid catalyst. lumenlearning.commasterorganicchemistry.com This creates a pyridinium (B92312) species, which is even more strongly deactivated towards electrophilic attack.

In this compound, this inherent lack of reactivity is severely compounded by the presence of two potent electron-withdrawing groups: the chloro and cyano substituents. masterorganicchemistry.com These groups further deplete the electron density of the π-system, creating a formidable energy barrier for the rate-determining step of EAS, which is the attack by the electrophile to form the Wheland intermediate. assets-servd.host Consequently, electrophilic aromatic substitution is not considered a viable transformation pathway for this molecule under standard conditions.

Organometallic Coupling Reactions

The most significant and synthetically useful transformations of this compound involve organometallic cross-coupling reactions at the C-2 position. The carbon-chlorine bond provides a reactive handle for the formation of new carbon-carbon bonds, catalyzed by transition metals, most commonly palladium. libretexts.orglibretexts.org The Suzuki-Miyaura and Sonogashira couplings are prominent examples.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon single bond by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

Research Findings:

2-Chloropyridines are known substrates for Suzuki-Miyaura coupling, although they are generally less reactive than their bromo- or iodo-analogs. libretexts.org The strength of the carbon-chlorine bond typically necessitates the use of specialized palladium catalysts featuring bulky, electron-rich ligands. These ligands, such as tri-tert-butylphosphine, tricyclohexylphosphine, or N-heterocyclic carbenes (NHCs), facilitate the initial oxidative addition step of the catalytic cycle, which is often rate-limiting for chloro-substrates. libretexts.orgresearchgate.net The choice of base and solvent is also crucial for achieving high yields.

For a substrate like this compound, coupling with various aryl- and heteroarylboronic acids would proceed at the C-2 position, replacing the chlorine atom and leading to a diverse array of 2-substituted-5-methoxynicotinonitrile derivatives.

Table 3.5.1: Illustrative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines Data is representative of couplings with related 2-chloropyridine (B119429) substrates.

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate | youtube.com |

| 4-Methylphenylboronic acid | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ | Toluene | 100 | High | libretexts.org |

| 3-Thienylboronic acid | (NHC)Pd(cinn)Cl (1) | NaHCO₃ | H₂O | 100 | >90 | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orggold-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. libretexts.orgwikipedia.org

Research Findings:

Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of 2-chloropyridines can be challenging due to the lower reactivity of the C-Cl bond. organic-chemistry.org Efficient coupling often requires higher temperatures and carefully selected catalyst systems. Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates that are sensitive to copper salts. organic-chemistry.orgorganic-chemistry.org

Reacting this compound with a terminal alkyne (e.g., phenylacetylene) under Sonogashira conditions would yield the corresponding 2-alkynyl-5-methoxynicotinonitrile. This reaction provides a direct route to introducing alkynyl moieties, which are valuable functional groups for further synthetic elaboration.

Table 3.5.2: Illustrative Conditions for Sonogashira Coupling of Chloroarenes Data is representative of couplings with related chloro-heteroaryl substrates.

| Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI (1/2) | Et₃N | DMF | 100 | Moderate-High | libretexts.orggold-chemistry.org |

| 1-Octyne | Pd(OAc)₂ / SPhos / CuI (1/2/2) | K₂CO₃ | Dioxane | 120 | High | wikipedia.org |

| Trimethylsilylacetylene | Pd(II)-β-oxoiminatophosphane (0.1) | Piperidine | None (Solvent-free) | 40-50 | High | organic-chemistry.org |

Derivatization Strategies and Functionalization of 2 Chloro 5 Methoxynicotinonitrile

Tailoring Molecular Architectures through Strategic Derivatization

The chemical reactivity of 2-Chloro-5-methoxynicotinonitrile is dominated by the presence of the chlorine atom at the 2-position of the pyridine (B92270) ring. This position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of chemical moieties.

Introduction of Diverse Chemical Moieties at Reactive Centers

The primary reactive center for derivatization on the this compound scaffold is the carbon atom bearing the chloro substituent. This C-Cl bond can be readily targeted by various synthetic methodologies to introduce new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the C2 position. Three major types of coupling reactions are particularly relevant:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This strategy allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of biaryl and heteroaryl-substituted nicotinonitriles. The general conditions for Suzuki-Miyaura coupling are mild and tolerate a broad range of functional groups. libretexts.org

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the method of choice. This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orggold-chemistry.orglibretexts.org This reaction provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of various complex molecules.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl chloride with a primary or secondary amine in the presence of a base. wikipedia.orgacsgcipr.org This method is highly versatile and allows for the introduction of a wide range of amino groups, including anilines, alkylamines, and various heterocyclic amines. This is particularly relevant for the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.

| Coupling Reaction | Reagents | Bond Formed | Product Type |

| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester, Pd catalyst, Base | C-C | Biaryl or heteroaryl nicotinonitriles |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) | Arylalkynyl nicotinonitriles |

| Buchwald-Hartwig | Primary or secondary amine, Pd catalyst, Base | C-N | N-Aryl or N-heteroaryl substituted aminonicotinonitriles |

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the pyridine ring and the cyano group facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. Strong nucleophiles can displace the chloride ion to form new derivatives.

Reaction with Amines: While palladium-catalyzed methods are often preferred for their broader scope, direct reaction with highly nucleophilic amines under certain conditions can also lead to the formation of 2-amino-5-methoxynicotinonitrile derivatives.

Reaction with Hydrazine (B178648): Reaction with hydrazine hydrate (B1144303) is a key step in the synthesis of heterocyclic systems. This reaction typically forms a 2-hydrazinyl-5-methoxynicotinonitrile intermediate, which can then undergo intramolecular or intermolecular cyclization reactions.

Reaction with Alkoxides and Thiolates: The chlorine atom can also be displaced by alkoxides and thiolates to furnish 2-alkoxy and 2-alkylthio derivatives, respectively.

Structure-Reactivity Relationship Studies of Novel Derivatives

While extensive structure-reactivity relationship studies specifically for derivatives of this compound are not widely published, general principles of heterocyclic chemistry allow for predictions of their reactivity.

The introduction of different substituents at the C2 position significantly modulates the electronic properties of the pyridine ring.

Electron-Withdrawing Groups (e.g., aryl groups with electron-withdrawing substituents from Suzuki coupling): The introduction of electron-withdrawing groups will decrease the electron density of the pyridine ring, potentially making the remaining ring protons more acidic and influencing the reactivity of the other functional groups.

The nature of the substituent at C2 will also have a profound impact on the potential for these derivatives to act as ligands for metal ions or to participate in hydrogen bonding, which is a critical aspect of their potential biological activity. For instance, the introduction of an amino group opens up possibilities for further derivatization, such as acylation or sulfonylation, to fine-tune the properties of the molecule.

Synthetic Utility of Derivatized this compound in Complex Molecule Construction

Derivatives of this compound are valuable intermediates in the synthesis of more complex and often biologically active molecules. The strategic introduction of functional groups in the first step allows for subsequent transformations to build intricate molecular frameworks.

One of the most significant applications is in the synthesis of fused heterocyclic systems. For example, the 2-hydrazinyl derivative can serve as a key precursor for the construction of pyrazolo[3,4-b]pyridine scaffolds. This heterocyclic core is a known pharmacophore found in a variety of kinase inhibitors and other therapeutic agents. The general synthetic route would involve the initial formation of 2-hydrazinyl-5-methoxynicotinonitrile, followed by a condensation and cyclization reaction with a suitable 1,3-dicarbonyl compound or its equivalent.

Furthermore, the derivatives obtained from Suzuki-Miyaura and Sonogashira coupling reactions can be utilized in the construction of larger conjugated systems with interesting photophysical or material properties. The ability to introduce diverse aryl and alkynyl groups provides a high degree of modularity in the design of such complex molecules.

The synthesis of kinase inhibitors is a particularly promising area of application. For instance, analogues of 4-(2-chloro-5-methoxyanilino)quinazolines have been identified as potent c-Src kinase inhibitors. nih.govresearchgate.net By analogy, derivatization of this compound, for example through a Buchwald-Hartwig amination with a suitable aminopyrimidine or related heterocycle, could lead to novel kinase inhibitor candidates. mdpi.com

| Derivative | Subsequent Reaction | Complex Molecule Type | Potential Application |

| 2-Hydrazinyl-5-methoxynicotinonitrile | Cyclization with 1,3-dicarbonyls | Pyrazolo[3,4-b]pyridines | Kinase inhibitors, Therapeutic agents |

| 2-Aryl-5-methoxynicotinonitrile | Further functionalization of the aryl group | Polycyclic aromatic compounds | Materials science, Medicinal chemistry |

| 2-Amino-5-methoxynicotinonitrile | Coupling with other heterocyclic halides | Fused heterocyclic systems | Kinase inhibitors |

Chemoenzymatic Transformations and Biocatalytic Approaches

Currently, there is a lack of specific published research on the application of chemoenzymatic transformations or biocatalytic approaches directly involving this compound or its immediate derivatives. However, the principles of biocatalysis suggest potential future applications. For instance, enzymes such as nitrilases could be explored for the selective hydrolysis of the cyano group to an amide or a carboxylic acid under mild conditions. Furthermore, oxidoreductases could potentially be used for the selective oxidation or reduction of substituents on the pyridine ring or on the introduced side chains. The development of such biocatalytic methods would offer environmentally benign alternatives to traditional chemical transformations.

Mechanistic Investigations of 2 Chloro 5 Methoxynicotinonitrile Reactions

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Currently, there are no published kinetic studies that specifically measure the reaction rates of 2-chloro-5-methoxynicotinonitrile with various nucleophiles under different conditions. Such studies would be invaluable for determining the order of the reaction, the effect of solvent polarity, and the activation parameters, all of which are crucial for proposing a plausible reaction mechanism.

Similarly, spectroscopic investigations aimed at detecting and characterizing transient species in reactions involving this compound are not available. Techniques such as in-situ NMR, stopped-flow UV-Vis, and rapid-scan IR spectroscopy are powerful tools for observing the formation and decay of intermediates, but they have not yet been applied to this particular compound.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is a cornerstone of mechanistic chemistry. For SNAr reactions, the key intermediate is the Meisenheimer complex, a resonance-stabilized anionic adduct. While it is reasonable to hypothesize the formation of a Meisenheimer complex in reactions of this compound, there is no direct experimental evidence, such as isolation or spectroscopic observation, to confirm its structure and stability.

Advanced techniques like cryo-spectroscopy or mass spectrometry could potentially be used to trap and analyze such transient intermediates, providing concrete evidence for their existence and structural features.

Transition State Analysis and Determination of Rate-Limiting Steps

Computational chemistry offers a powerful avenue for exploring reaction mechanisms, including the characterization of transition states and the determination of rate-limiting steps. rsc.org However, a specific theoretical investigation into the reaction pathways of this compound is yet to be reported.

Such a study would involve mapping the potential energy surface of the reaction, locating the transition state structures, and calculating the associated energy barriers. This would provide quantitative insights into which step of the reaction—nucleophilic attack or departure of the leaving group—is the slowest and therefore rate-determining. masterorganicchemistry.com In the absence of this computational work, any claims about the rate-limiting step for reactions of this compound would be speculative.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Methoxynicotinonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-chloro-5-methoxynicotinonitrile. These in-silico methods provide insights into its electronic nature, stability, and reactivity profile.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p). This level of theory provides a reliable balance between computational cost and accuracy for predicting various molecular properties.

Key properties that would be calculated include the optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermochemical parameters. These calculations would reveal the most stable three-dimensional arrangement of the atoms and provide data on the molecule's stability and energy.

Table 1: Representative Predicted Molecular Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value | Unit |

| Total Energy | Illustrative Value | Hartrees |

| Dipole Moment | Illustrative Value | Debye |

| HOMO Energy | Illustrative Value | eV |

| LUMO Energy | Illustrative Value | eV |

| HOMO-LUMO Gap | Illustrative Value | eV |

Note: The values in this table are illustrative, representing the type of data generated from DFT calculations for similar heterocyclic compounds, as specific published data for this compound is not available.

Molecular Orbital Analysis and Charge Distribution

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface would visualize the charge distribution. For this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating these are sites prone to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms. The chlorine and methoxy (B1213986) substituents would also significantly influence the charge distribution across the aromatic ring.

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations of vibrational frequencies can be used to assign the peaks observed in experimental Infrared (IR) and Raman spectra. For this compound, DFT calculations would predict the characteristic stretching frequencies for the C≡N (nitrile), C-Cl, C-O (methoxy), and various C-C and C-H bonds within the molecule.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to a standard like Tetramethylsilane (TMS), help in the assignment of experimental NMR spectra.

Conformational analysis, particularly concerning the orientation of the methoxy group relative to the pyridine ring, would also be a key aspect of the theoretical study. By calculating the energy as a function of the dihedral angle of the C-O bond, a potential energy surface can be generated to identify the most stable conformer(s) and the energy barriers between them.

Reaction Pathway Modeling and Theoretical Mechanistic Insights

Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. For instance, in nucleophilic aromatic substitution reactions, where the chlorine atom is displaced, computational chemistry can be used to model the reaction pathway. This involves locating the transition state structure and calculating its energy. The activation energy (the energy difference between the reactants and the transition state) can then be determined, providing insight into the reaction kinetics.

By modeling the reaction with different nucleophiles, the regioselectivity and relative reaction rates can be predicted. This type of analysis is crucial for understanding how the electron-withdrawing nitrile group and the electron-donating methoxy group collectively influence the reactivity of the chlorine atom on the pyridine ring.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. While specific QSPR models for this compound are not documented, it could be included in a larger dataset of similar compounds to develop such models.

In a hypothetical QSPR study, a range of molecular descriptors would be calculated for this compound and related molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). These descriptors would then be used to build a regression model to predict a specific property, such as solubility, boiling point, or receptor binding affinity.

Advanced Characterization Techniques for 2 Chloro 5 Methoxynicotinonitrile and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Chloro-5-methoxynicotinonitrile. It provides a highly accurate mass measurement, often to within 5 ppm, which allows for the unambiguous determination of the elemental composition. This is crucial for confirming the identity of the target compound and for identifying and profiling process-related impurities or degradation products.

When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), HRMS allows for the separation and identification of components in a mixture. nsf.govrsc.org For impurity profiling, this approach can detect and tentatively identify unknown compounds present even at trace levels. researchgate.net The process involves comparing the accurate mass of observed ions against a database of potential impurities, which could arise from starting materials, by-products, or degradation. cam.ac.uk

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. In the electron ionization (EI) mass spectrum of this compound, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M+) peak is expected due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). chemguide.co.uk This isotopic signature is a key identifier for chlorine-containing fragments as well.

Plausible fragmentation pathways for this compound can be predicted based on its structure. Common fragmentation patterns for aromatic compounds, ethers, and nitriles would be anticipated. libretexts.orgchemguide.co.uk Key fragmentation steps would likely involve the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, loss of a chlorine radical (•Cl), or the elimination of neutral molecules like hydrogen cyanide (HCN) or carbon monoxide (CO).

Table 1: Predicted HRMS Fragmentation for this compound (C₇H₅ClN₂O)

| m/z (calculated) | Ion Formula | Plausible Origin |

| 168.0141 | [C₇H₅³⁵ClN₂O]⁺ | Molecular Ion (M⁺) |

| 170.0112 | [C₇H₅³⁷ClN₂O]⁺ | Molecular Ion (M+2) |

| 153.0009 | [C₆H₂³⁵ClN₂O]⁺ | M⁺ - •CH₃ |

| 141.0218 | [C₇H₅N₂O]⁺ | M⁺ - •Cl |

| 133.0136 | [C₆H₅³⁵ClN]⁺ | M⁺ - HCN |

| 125.0009 | [C₅H₂³⁵ClN₂]⁺ | M⁺ - CO - •CH₃ |

Note: This table is predictive and based on general fragmentation rules. Actual observed fragments may vary based on ionization conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum is expected to show two distinct aromatic proton signals, each appearing as a doublet due to coupling with the other. The proton at position 4 (H-4) would likely appear at a higher chemical shift (downfield) compared to the proton at position 6 (H-6), influenced by the electron-withdrawing nitrile group and the electron-donating methoxy group. libretexts.org The methoxy group will present as a sharp singlet.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the ring carbons are highly indicative of their electronic environment, which is dictated by the attached substituents. sigmaaldrich.com For instance, the carbon bearing the nitrile group (C-3) and the carbon bearing the chlorine atom (C-2) would be significantly affected.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental for unambiguous assignment of all proton and carbon signals. For example, an HMBC experiment would show a correlation between the methoxy protons and the C-5 carbon, confirming the regiochemistry of the methoxy group. Such detailed assignments are critical, especially when dealing with derivatives where multiple isomers are possible. nsf.govrsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |

| H-4 | ~8.3 | - | Downfield shift due to adjacent electron-withdrawing CN group. |

| H-6 | ~7.5 | - | Upfield relative to H-4 due to para-methoxy group. |

| OCH₃ | ~3.9 | ~56 | Typical range for an aryl methyl ether. |

| C-2 | - | ~150 | Deshielded by attached chlorine and ring nitrogen. |

| C-3 | - | ~110 | Shielded, but adjacent to CN group. |

| C-4 | - | ~145 | Deshielded, attached to a proton adjacent to CN. |

| C-5 | - | ~158 | Deshielded by attached methoxy group. |

| C-6 | - | ~125 | Shielded relative to other aromatic carbons. |

| CN | - | ~117 | Typical range for a nitrile carbon. |

Note: These are estimated values based on data for similar substituted pyridines and are solvent-dependent. nih.govchemicalbook.com

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the pyridine ring and the geometry of the substituents. cam.ac.uk It also reveals the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking.

Obtaining a suitable single crystal of this compound or its derivatives is a prerequisite for this analysis. The crystallographic data generated, which includes the unit cell dimensions and space group, serves as a unique fingerprint for a specific crystalline form. researchgate.net This is particularly important in pharmaceutical and materials science where polymorphism (the existence of multiple crystal forms) can significantly impact a compound's properties.

Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) as of this writing, the table below provides an example of the type of data obtained from an SCXRD experiment for a related substituted pyridine derivative to illustrate the technique's output. cam.ac.ukmitchanstey.org

Table 3: Illustrative Single Crystal X-ray Diffraction Data for a Substituted Pyridine Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 14.678 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor (%) | 4.5 |

Note: This data is for illustrative purposes only and does not represent this compound.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govmdpi.com These methods separate the target compound from starting materials, intermediates, and by-products, allowing for their quantification.

For purity assessment, a validated, stability-indicating HPLC method is essential. This involves using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. The area of the peak corresponding to this compound is proportional to its concentration, and the purity is determined by comparing its peak area to the total area of all observed peaks.

The speed of UPLC makes it exceptionally well-suited for real-time or at-line reaction monitoring. lcms.czwaters.com Small aliquots can be taken from the reaction mixture at various time points, diluted, and rapidly injected. The resulting chromatograms provide a snapshot of the reaction's progress, showing the consumption of reactants and the formation of the product and any intermediates or side products. acs.org This allows for precise determination of reaction completion and can aid in optimizing reaction conditions such as temperature, catalyst loading, or reaction time to maximize yield and minimize impurity formation.

Table 4: Representative UPLC Method Parameters for Analysis of Nicotinonitrile Derivatives

| Parameter | Condition |

| System | UPLC with UV/PDA Detector |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 1 µL |

Note: These are typical starting conditions and would require optimization for the specific analysis of this compound.

Synthetic Applications of 2 Chloro 5 Methoxynicotinonitrile in Target Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The inherent reactivity of the substituents on the pyridine (B92270) core of 2-chloro-5-methoxynicotinonitrile provides a platform for the synthesis of a wide array of heterocyclic systems. The chloro and cyano groups, in particular, serve as versatile handles for cyclization reactions, leading to the formation of fused ring systems and other nitrogen-containing heterocycles.

Construction of Pyridine-Fused Systems

The this compound scaffold is well-suited for the synthesis of various pyridine-fused heterocyclic systems, such as furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and pyrrolo[2,3-b]pyridines. These bicyclic structures are prevalent in many biologically active compounds.

Furo[2,3-b]pyridines: A general approach to furo[2,3-b]pyridines involves the reaction of a 2-chloropyridine (B119429) derivative with a suitable oxygen-containing nucleophile, followed by intramolecular cyclization. For instance, a plausible route starting from this compound could involve an SNAr reaction with the enolate of an α-hydroxy ester, leading to an intermediate that can subsequently cyclize to form the furo[2,3-b]pyridine (B1315467) core. The nitrile group could then be hydrolyzed to a carboxylic acid or other functional groups. A concise synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling reactions has been described, highlighting the importance of this scaffold in medicinal chemistry. nih.gov

Thieno[2,3-b]pyridines: The synthesis of thieno[2,3-b]pyridines can be achieved through the reaction of 2-chloronicotinonitriles with sulfur-containing reagents. A common method is the Gewald reaction, where the pyridine derivative reacts with a sulfur ylide or an active methylene (B1212753) compound in the presence of elemental sulfur. Starting with this compound, reaction with a compound containing an active methylene group and sulfur would lead to the formation of a 3-aminothieno[2,3-b]pyridine derivative. mdpi.comarkat-usa.org These compounds are of significant interest due to their diverse biological activities. researchgate.netresearchgate.net

Pyrrolo[2,3-b]pyridines (7-Azaindoles): The pyrrolo[2,3-b]pyridine skeleton is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The synthesis of this ring system from this compound could be envisioned through several pathways. One approach involves a Sonogashira coupling of the 2-chloro position with a terminal alkyne, followed by an intramolecular cyclization of an in-situ generated or introduced nitrogen nucleophile onto the alkyne. Another strategy could involve a palladium-catalyzed cross-coupling reaction with a suitable pyrrole (B145914) precursor. The synthesis of polysubstituted pyrrolo[2,3-d]pyrimidines has been achieved through one-pot multicomponent reactions, demonstrating the efficiency of such approaches in generating molecular diversity. scielo.org.mx

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond fused systems, the reactivity of this compound allows for its incorporation into a variety of other nitrogen-containing heterocycles. The chloro group can be displaced by various nitrogen nucleophiles in SNAr reactions to introduce amines, hydrazines, and other nitrogen-based functionalities. rsc.org These can then be further elaborated or participate in subsequent cyclization reactions. For example, reaction with hydrazine (B178648) could lead to the formation of pyrazolo[3,4-b]pyridine derivatives after intramolecular cyclization. Nitrogen-containing heterocycles are of immense importance in medicinal chemistry, with a significant number of FDA-approved drugs featuring these scaffolds. google.comcu.edu.eg

Contributions to Medicinal Chemistry Scaffolds

The structural motifs present in this compound are frequently found in molecules of medicinal importance. The 2-chloropyridine moiety is a common starting point for the synthesis of various drug candidates, and the methoxy (B1213986) and nitrile groups can be strategically utilized to modulate physicochemical properties and target interactions.

Precursor for Bioactive Molecules and Drug Candidates

The this compound framework can be considered a key precursor for a range of bioactive molecules. For instance, the development of novel analogues of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine as potential agents for imaging nicotinic acetylcholine (B1216132) receptors highlights the utility of the substituted 2-chloropyridine core in neuroscience drug discovery. nih.govnih.gov Although not directly synthesized from this compound, these analogues underscore the importance of the 2-chloro-5-alkoxypyridine scaffold.

Furthermore, the 2-chloro-5-methoxyphenylamino motif is a key feature in a series of potent and selective c-Src kinase inhibitors based on a quinazoline (B50416) scaffold. nih.gov This suggests that this compound could be a valuable starting material for the synthesis of novel kinase inhibitors by first reducing the nitrile to an amine and then coupling it with a suitable heterocyclic core. The discovery of dual Src/Abl kinase inhibitors with a thiazole-carboxamide core further illustrates the complexity of heterocyclic systems where such building blocks can be integrated. exlibrisgroup.comnih.gov

The pyrrolo[2,3-b]pyridine scaffold, accessible from 2-chloropyridine precursors, is the core of several Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. nih.govsemanticscholar.org This provides a strong rationale for the use of this compound in the synthesis of novel JAK inhibitors.

| Bioactive Scaffold/Molecule Class | Potential Synthetic Connection to this compound | Therapeutic Area/Application | Reference |

| Nicotinic Acetylcholine Receptor Ligands | Precursor to 2-chloro-5-alkoxypyridine analogues | Neuroscience (PET Imaging) | nih.govnih.gov |

| c-Src Kinase Inhibitors | Precursor to 2-chloro-5-methoxyanilino-like fragments | Oncology | nih.gov |

| JAK Inhibitors | Precursor to pyrrolo[2,3-b]pyridine core | Autoimmune Diseases, Oncology | nih.govsemanticscholar.org |

| Src/Abl Kinase Inhibitors | Building block for complex heterocyclic systems | Oncology | exlibrisgroup.comnih.gov |

Design and Synthesis of Ligand Scaffolds for Biological Targets

The combination of functional groups in this compound allows for the strategic design and synthesis of ligands for various biological targets. The chloro group can be displaced by a variety of nucleophiles to introduce diversity, while the methoxy group can influence solubility and metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups such as amines, amides, or carboxylic acids, which can be crucial for target binding.

The synthesis of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles as Src kinase inhibitors demonstrates the importance of the cyano group in this class of compounds. nih.gov The chemoselective synthesis of polysubstituted pyridines from heteroaryl fluorosulfates also showcases advanced strategies for creating complex substitution patterns on the pyridine ring, which can be applied to the development of novel ligands. nih.gov

Utility in Agrochemical Development as a Building Block

Substituted 2-chloropyridines are important intermediates in the agrochemical industry. While direct applications of this compound in this sector are not widely reported, the utility of closely related analogues strongly suggests its potential as a valuable building block.

For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate in the synthesis of certain herbicides. sigmaaldrich.comepo.orggoogle.comgoogleapis.com Similarly, 2-chloro-5-chloromethylpyridine is an essential precursor for the synthesis of neonicotinoid insecticides. researchgate.netgoogle.comjustia.com The established manufacturing processes for these compounds often involve multi-step syntheses where a substituted pyridine ring is chlorinated at the 2-position. The presence of the methoxy group in this compound could be leveraged to introduce further functionality or to fine-tune the biological activity and environmental profile of new agrochemicals. The development of high-yield preparation methods for related compounds like 2-chloro-5-nitropyridine (B43025) further underscores the industrial importance of this class of intermediates. researchgate.netgoogle.com

| Related Agrochemical Intermediate | Resulting Agrochemical Class | Reference |

| 2-Chloro-5-methylpyridine | Herbicides | sigmaaldrich.comepo.orggoogle.comgoogleapis.com |

| 2-Chloro-5-chloromethylpyridine | Neonicotinoid Insecticides | researchgate.netgoogle.comjustia.com |

Advancements in Materials Science: The Role of this compound in Synthesizing Functional Molecules

While the versatile reactivity of nicotinonitrile scaffolds has positioned them as valuable building blocks in various chemical syntheses, detailed applications of the specific compound this compound in the realm of materials science for creating functional molecules are not extensively documented in publicly available research. The inherent functionalities of this compound—a reactive chlorine atom, an electron-donating methoxy group, and a cyano group on a pyridine ring—suggest its potential as a precursor for a range of functional materials. However, specific, researched examples of its incorporation into materials such as organic light-emitting diodes (OLEDs), sensors, or functional polymers remain elusive in the current scientific literature.

The general class of substituted nicotinonitriles has garnered interest for its potential in developing nonlinear optical (NLO) materials and as core structures for fluorescent dyes. The combination of electron-withdrawing (nitrile) and electron-donating (methoxy) groups on the aromatic pyridine ring in this compound could, in principle, give rise to molecules with interesting photophysical properties. The chlorine atom offers a site for further chemical modification, allowing for the potential attachment of this core structure to other molecular fragments or polymer backbones, a common strategy in the design of functional materials.

Despite this theoretical potential, a thorough search of scientific databases and patent literature does not currently yield specific instances of this compound being utilized to synthesize and characterize functional materials for applications in materials science. Research in this area appears to be either nascent or not yet published. Therefore, a detailed discussion of its synthetic applications in this context, complete with research findings and data tables, cannot be provided at this time.

Patent Landscape and Industrial Significance of 2 Chloro 5 Methoxynicotinonitrile

Analysis of Patented Synthetic Routes and Key Intermediates

A comprehensive review of publicly accessible patent literature does not reveal specific, dedicated patents outlining the synthesis of 2-Chloro-5-methoxynicotinonitrile. The commercial availability of the compound from various suppliers indicates that established synthetic routes exist. However, the intellectual property surrounding these methods appears to be closely held as trade secrets or embedded within broader patents where this compound is a non-exemplified intermediate.

In the absence of direct patents, the synthesis of this compound can be inferred from established organic chemistry principles and patented methods for analogous structures. The synthesis of related chloro-substituted and methoxy-substituted nicotinonitriles often involves multi-step sequences. Key transformations likely include:

Chlorination: Introduction of a chlorine atom at the 2-position of the pyridine (B92270) ring is a common step. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are frequently employed for this purpose in the synthesis of similar heterocyclic compounds.

Methoxylation: The introduction of the methoxy (B1213986) group at the 5-position could be achieved through nucleophilic aromatic substitution on a suitable precursor, such as a 5-hydroxy or 5-halo-substituted nicotinonitrile derivative.

Cyanation: The nitrile group could be introduced via various methods, including the Sandmeyer reaction on an amino precursor or by cyanation of a halide-substituted pyridine.

Given the structure, a plausible, though not publicly patented, synthetic pathway could originate from a more readily available starting material like 2,5-dihydroxypyridine (B106003) or a related compound.

| Potential Key Intermediates | Plausible Synthetic Role |

| 2,5-Disubstituted Pyridine Precursors | Starting materials for the introduction of chloro and methoxy groups. |

| 2-Chloro-5-hydroxynicotinonitrile | An intermediate that would require subsequent methoxylation. |

| 5-Methoxy-2-pyridone | A precursor for the chlorination step. |

It is important to note that the above table is based on chemical plausibility rather than documented, patented evidence for the synthesis of this compound.

Industrial Relevance as a Chemical Building Block

The industrial relevance of this compound is largely inferred from the known applications of similarly substituted pyridine and nicotinonitrile compounds, which are pivotal in the production of a wide array of commercial products.

Substituted pyridines are a cornerstone in the development of agrochemicals , particularly insecticides and herbicides. For instance, the neonicotinoid class of insecticides, such as imidacloprid (B1192907) and acetamiprid, feature a chloropyridinyl moiety that is crucial for their biological activity. The structural similarity of this compound suggests its potential as a precursor or building block for novel active ingredients in crop protection.

In the pharmaceutical industry , the pyridine scaffold is a common feature in a multitude of drug molecules across various therapeutic areas. The specific combination of chloro, methoxy, and nitrile functional groups in this compound offers multiple reaction sites for the construction of more complex pharmaceutical intermediates. The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further molecular elaboration.

The lack of prominent mention in industrial literature suggests that this compound may be a niche intermediate, potentially used in the synthesis of high-value, low-volume products, or its application may be part of proprietary research and development not yet disclosed in the public domain.

Emerging Patent Trends and Implications for Future Commercialization

Analysis of emerging patent trends does not currently highlight this compound as a frequently cited compound. This could imply several possibilities:

Early-Stage Research: The compound may be under investigation in the early, confidential stages of product development, with patents yet to be filed or published.

Niche Applications: Its use may be confined to a very specific and narrow application that does not generate a broad patent landscape.

Alternative Building Blocks: The functionalities it offers might be achievable more economically or efficiently through other, more established chemical intermediates.

The future commercialization of this compound will likely depend on the discovery of a "killer application" – a highly effective and commercially successful end-product for which it is a key and indispensable intermediate. The trend in both the pharmaceutical and agrochemical industries is towards more complex and highly specific molecules. As the search for novel active ingredients continues, the unique substitution pattern of this compound may yet find its place in the synthetic chemist's toolbox.

Should a significant new pharmaceutical or agrochemical product emerge that utilizes this compound, a subsequent increase in patent filings and a more visible industrial footprint would be expected. Until then, this compound remains a compound of potential rather than established industrial significance.

Conclusion and Future Research Directions

Synthesis of Key Advancements and Current Understanding

2-Chloro-5-methoxynicotinonitrile has been firmly established as a valuable and versatile building block in organic synthesis. Its utility stems from the orthogonal reactivity of its chloro, methoxy (B1213986), and nitrile functional groups, which allows for a wide range of chemical transformations. The current understanding of its reactivity, particularly in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, has enabled the synthesis of a diverse array of complex heterocyclic compounds with significant potential in medicinal and agrochemical applications.

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

While the primary modes of reactivity have been well-explored, there remain opportunities to uncover novel transformations. For instance, the synergistic activation of the pyridine (B92270) ring by the electron-withdrawing nitrile and chloro groups, and the electron-donating methoxy group, could be exploited in novel C-H activation or cycloaddition reactions. Further investigation into the regioselectivity of reactions on the pyridine ring could lead to the development of new synthetic strategies.

Prospects for Novel Applications and Derivative Development

The development of novel derivatives of this compound holds significant promise. The synthesis of new libraries of compounds based on this scaffold could lead to the discovery of molecules with improved biological activity and novel modes of action. For example, the incorporation of this fragment into larger, more complex molecules could lead to the development of new anticancer agents or PET imaging probes with enhanced properties.

Challenges and Future Outlook in Sustainable Synthesis and Industrial Implementation

A key challenge for the future is the development of more sustainable and environmentally friendly synthetic routes for this compound and its derivatives. This includes the use of greener solvents, catalysts, and reagents, as well as the development of more atom-economical processes. For industrial implementation, the focus will be on developing cost-effective, scalable, and safe manufacturing processes that minimize waste and environmental impact. The future outlook for 2-Chloro-5-

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-5-methoxynicotinonitrile in laboratory settings?

- Methodological Answer : Use NIOSH-approved respirators (e.g., P95 or OV/AG/P99 filters) for respiratory protection, and wear impervious gloves, safety goggles, and full protective clothing to minimize skin/eye exposure . Avoid environmental release by ensuring proper waste disposal and containment measures. Acute toxicity and carcinogenic potential (based on structural analogs) necessitate adherence to fume hood protocols and regular exposure monitoring .

Q. How can researchers determine the purity and identity of this compound?

- Methodological Answer : Combine chromatographic techniques (HPLC or GC) with spectroscopic methods:

- NMR : Analyze , , and spectra to confirm substituent positions on the pyridine ring.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected ~168.59 g/mol) and isotopic patterns for chlorine .

- Melting Point : Compare experimental values with literature data (e.g., analogs like 6-Amino-5-methoxynicotinonitrile melt at ~99°C) .

Q. What synthetic routes are feasible for this compound?

- Methodological Answer : Two general pathways:

- Chlorination of Methoxynicotinonitrile : React 5-methoxynicotinonitrile with thionyl chloride () under reflux, followed by purification via recrystallization .

- Methoxy Introduction : Substitute a nitro or hydroxyl group at the 5-position of 2-chloronicotinonitrile using methanol under acidic/basic conditions. Monitor reaction progress with TLC and isolate via column chromatography .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and analyze degradation via HPLC.

- Light Sensitivity : Expose to UV/visible light and monitor photodegradation products.

- Humidity Tests : Store at 75% relative humidity and track hydrolysis by-products (e.g., carboxylic acids) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?